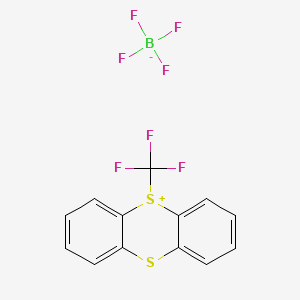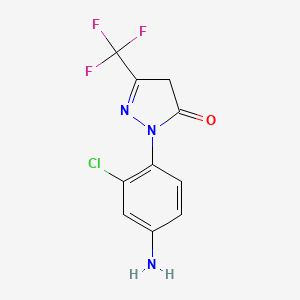
5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate is a chemical compound known for its unique structural and electronic properties It features a trifluoromethyl group attached to a thianthrenium ion, paired with a tetrafluoroborate anion
Preparation Methods
The synthesis of 5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate typically involves the introduction of a trifluoromethyl group to a thianthrenium precursor. One common method is the reaction of thianthrene with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF). The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield thianthrene derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a strong nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in trifluoromethylation reactions to introduce trifluoromethyl groups into organic molecules.
Biology: The compound’s unique electronic properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the compound and its reactivity. This can lead to the formation of reactive intermediates that participate in various chemical transformations. The molecular pathways involved often include electron transfer processes and radical formation .
Comparison with Similar Compounds
5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate can be compared with other trifluoromethylated compounds such as:
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Trifluoromethylpyridine: A heterocyclic compound with similar electronic properties.
Trifluoromethylsulfonium salts: Compounds with a trifluoromethyl group attached to a sulfonium ion.
The uniqueness of this compound lies in its thianthrenium core, which provides distinct reactivity and stability compared to other trifluoromethylated compounds .
Properties
Molecular Formula |
C13H8BF7S2 |
|---|---|
Molecular Weight |
372.1 g/mol |
IUPAC Name |
5-(trifluoromethyl)thianthren-5-ium;tetrafluoroborate |
InChI |
InChI=1S/C13H8F3S2.BF4/c14-13(15,16)18-11-7-3-1-5-9(11)17-10-6-2-4-8-12(10)18;2-1(3,4)5/h1-8H;/q+1;-1 |
InChI Key |
PTPHJHRDEPRGRL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)SC3=CC=CC=C3[S+]2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride](/img/structure/B13904782.png)
![1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone](/img/structure/B13904798.png)

![1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine](/img/structure/B13904805.png)






![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)
![5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904845.png)

